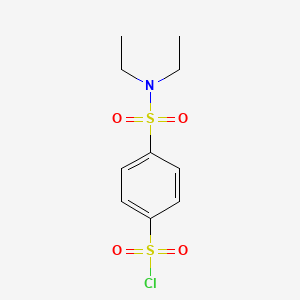

4-(diethylsulfamoyl)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(diethylsulfamoyl)benzenesulfonyl chloride involves interactions between specific sulfonamide or sulfonate groups and chlorosulfonic acid, leading to various structural isomers characterized by single crystal X-ray diffraction. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates complex synthesis routes involving chlorosulfonic acid interactions (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated through X-ray crystallography, revealing intricate details such as crystal systems, space groups, and molecular organization within the crystals. The structural analysis provides insights into the arrangement of hydrogen bonds and the electronic structure of molecules, contributing to our understanding of their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl chlorides are diverse, including their reactivity towards nucleophiles, formation of sulfonamides, and potential in synthesizing complex organic structures. These compounds participate in various reactions that lead to the synthesis of biologically active molecules or serve as intermediates for further chemical modifications. The reactivity of these molecules is often influenced by their steric and electronic properties, as demonstrated in studies on their kinetic behavior in substitution reactions (Rublova et al., 2017).

Aplicaciones Científicas De Investigación

Benzalkonium Chlorides: Regulatory Measures and Microbial Resistance

Benzalkonium chlorides (BACs) are broad-spectrum antimicrobial agents used in numerous consumer products. The review by Pereira and Tagkopoulos (2019) discusses the regulatory status, safety, toxicity, environmental contamination, and the impact of BACs on microbial communities. It highlights the selective environments created by the widespread use of BACs, potentially favoring microbial phenotypes resistant to various compounds. The analysis suggests a need for a balanced evaluation of benefits versus risks to guide regulatory actions for compounds like BACs (Pereira & Tagkopoulos, 2019).

Advanced Oxidation Processes: Opportunities and Challenges

Lee, von Gunten, and Kim (2020) critically assess persulfate-based advanced oxidation processes (AOPs) as alternatives to traditional AOPs. The review addresses activation mechanisms, oxidizing species, and the impact of water parameters on the chemistry of persulfates. It emphasizes the need for further research to address knowledge gaps and optimize these processes for practical use, highlighting potential applications and current limitations (Lee, von Gunten, & Kim, 2020).

Environmental Impact of Chemical Compounds

Gottschalk, Sun, and Nowack (2013) review modeling and analytical studies on environmental concentrations of engineered nanomaterials, including their release into aquatic and terrestrial environments. The review identifies knowledge gaps and emphasizes the importance of developing specific, trace analytical methods for detecting and quantifying these materials in the environment. This research is crucial for understanding the environmental impact of widely used chemical compounds and for developing strategies to mitigate potential risks (Gottschalk, Sun, & Nowack, 2013).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTMYWGQXRVHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diethylamino)sulfonyl]benzenesulfonyl chloride | |

CAS RN |

744242-86-2 |

Source

|

| Record name | 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

amino}acetamide](/img/structure/B2495761.png)

![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)